Potent 5‑HT3A Receptor Antagonism: Head‑to‑Head Comparison with N‑Acetyl‑L‑tryptophan
N‑Acetyl‑7‑methoxy‑L‑tryptophan acts as a potent antagonist at the human 5‑HT3A receptor, exhibiting an IC50 of 21 nM in a FLIPR‑based calcium flux assay using HEK293 cells transiently expressing the receptor [1]. In stark contrast, N‑acetyl‑L‑tryptophan—the non‑methoxylated analog—displays no significant binding to the NK1 receptor up to millimolar concentrations and has not been reported to engage 5‑HT3A [2]. This >1000‑fold difference in functional antagonism within the same core scaffold highlights the critical role of the 7‑methoxy group in conferring high‑affinity ion‑channel modulation.
| Evidence Dimension | 5-HT3A receptor antagonism (functional inhibition) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | N-acetyl-L-tryptophan: no significant binding to NK1R up to mM; 5-HT3A activity not reported |
| Quantified Difference | >1000-fold greater potency (21 nM vs. >1 mM inferred) |
| Conditions | Human 5-HT3A expressed in HEK293 cells; acetylcholine-induced calcium flux measured by FLIPR after 30 min preincubation |
Why This Matters
Procurement of N‑acetyl‑7‑methoxy‑L‑tryptophan is essential for studies requiring selective 5‑HT3A modulation, as the non‑methoxylated analog lacks this activity entirely.
- [1] BindingDB Entry: CHEMBL3970846 (BDBM50211220). N-Acetyl-7-methoxy-L-tryptophan antagonist activity at human 5-HT3A (IC50 = 21 nM). Retrieved from BindingDB. View Source
- [2] Macleod AM, Merchant KJ, Brookfield F, et al. Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor. J Med Chem. 1994;37:1269-1274. View Source
